Journal Name:Molecular Pharmaceutics
Journal ISSN:1543-8384
IF:5.364
Journal Website:http://pubs.acs.org/journal/mpohbp
Year of Origin:2004
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:541
Publishing Cycle:Bimonthly
OA or Not:Not
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: , DOI:
10.1039/C7TC90108A
A graphical abstract is available for this content
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: , DOI:
10.1039/C7TC90135F
A graphical abstract is available for this content
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: , DOI:
10.1039/C7TC90148H
A graphical abstract is available for this content
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2021-07-19 , DOI:
10.1039/D1TC01770E
A high color rendering index white light emitting diode (WLED) is generally produced by combining yellow and red mixed phosphors on a blue chip. Herein we report a single component phosphor based on CaY2Al4SiO12 (CYAS) to achieve warm white light emission with a high color rendering index (Ra), which can be up to 90.5. Ce3+, Mn2+ singly doped and co-doped CYAS phosphors have been synthesized by solid state reactions, respectively, for comparative investigations. The Rietveld X-ray diffraction (XRD) refinements show that the CYAS host crystallizes in a cubic structure with the Iad space group. The valence states of Ce and Mn inside the CYAS host have been confirmed by XPS and EPR. Ce3+ occupies the Ca2+/Y3+ site and generates a yellow emission band around 543 nm from its characteristic 5d–4f transition. Mn2+ occupies both the dodecahedron Ca2+/Y3+ and octahedral Al3+ sites, emitting red and deep red lights at 616 nm and 750 nm, respectively. These two emission bands are attributed to the 4T1(4G)–6A1(6S) transitions of Mn2+. Upon 460 nm light excitation, both the Ce3+ and Mn2+ characteristic emissions can be obtained, in which the emissions of Mn2+ result from the occurrence of energy transfer from Ce3+ in CYAS. All the results indicate that the prepared CYAS:Ce3+,Mn2+ could be a promising single component phosphor for blue chip WLEDs.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: , DOI:
10.1039/C8TC90043D
A graphical abstract is available for this content
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: , DOI:
10.1039/C8TC90084A
A graphical abstract is available for this content
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: , DOI:
10.1039/C8TC90197J
A graphical abstract is available for this content
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: , DOI:
10.1039/C8TC90236D
A graphical abstract is available for this content
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2015-06-03 , DOI:
10.1039/C5TC00705D
A dimer bearing two phenylterthiophene parts linked by a chiral moiety with a minimized molecular volume has been synthesized. This chiral dimer exhibits a chiral nematic phase and its helical structure can be fixed by cooling rapidly. The helical pitch is shorter than the visible light wavelength and the reflection band can be tuned between near ultraviolet and infrared wavelengths by mixing enantiomers of the dimer or changing the temperature. The hole and electron mobilities in the chiral nematic phase are of the order of 10−5 cm2 V−1 s−1. Circularly polarized light emission has been observed in the chiral nematic phase. In the fluidic chiral nematic phase, circularly polarized photoluminescence can be switched to a non-polarized state reversibly by the application of the electric field.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2019-02-19 , DOI:
10.1039/C9TC00647H
For second-order nonlinear optical (NLO) responses, such as second-harmonic-generation (SHG), a strict non-centrosymmetric (NCS) structure is the paramount precondition. In this work, a quaternary IR–NLO semiconductor, La2CuSbS5, has been designed by a stereochemically active lone pair induction (SALPI) strategy, with inspiration from the known centrosymmetric (CS) La2CuInS5 and was successfully obtained by a solid-state reaction using CsBr–BaCl2 as the flux. It adopts the orthorhombic Ima2 space group (no. 46), and the remarkable structure features a 3D NCS network built by a unique teeter-totter (SbS4)n chain motif and isolated [CuS4] tetrahedra. The NLO experiments indicated that La2CuSbS5 possesses a phase-matching (PM) behavior with relatively strong SHG (0.5 × commercial AgGaS2) and a large laser-induced damage threshold (LIDT = 6.7 × commercial AgGaS2). In addition, theoretical studies and analyses of the cutoff-energy-dependent dij coefficient were conducted and discussed to further understand the structure–property relationship. Moreover, the [SbS4] tetrahedral building units play a pivotal role in the polarity of the crystal, based on the results of an analysis of the local dipole moment. All these results offer a new route to designing and discovering new IR–NLO materials.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学2区 | MEDICINE, RESEARCH & EXPERIMENTAL 医学:研究与实验2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.50 | 96 | Science Citation Index Expanded | Not |
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